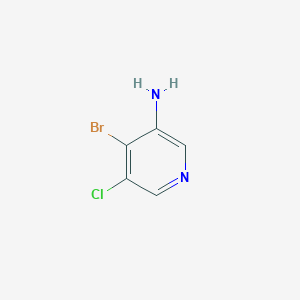

4-Bromo-5-chloropyridin-3-amine

Description

Properties

IUPAC Name |

4-bromo-5-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-5-3(7)1-9-2-4(5)8/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZVZOWANQYHSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802434-30-5 | |

| Record name | 4-bromo-5-chloropyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-5-chloropyridin-3-amine CAS number

An In-depth Technical Guide to 4-Bromo-5-chloropyridin-3-amine: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its fundamental physicochemical properties, anchored by its Chemical Abstracts Service (CAS) number, and present a detailed, mechanistically-grounded synthesis protocol. Furthermore, this guide will explore the compound's strategic importance as a versatile scaffold in the design of novel therapeutic agents, supported by insights into its reactivity and potential applications. Safety and handling protocols are also discussed to ensure its responsible use in a research environment. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this valuable chemical entity.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design. The strategic introduction of halogen atoms, such as bromine and chlorine, onto the pyridine core dramatically influences the molecule's steric and electronic profile. This functionalization can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties. This compound, with its distinct substitution pattern, represents a highly versatile building block, offering multiple reaction sites for the construction of complex molecular architectures.[2][3]

Physicochemical Properties and Identification

Accurate identification and characterization are paramount in chemical research. The definitive identifier for this compound is its CAS number.

| Property | Value | Source |

| CAS Number | 1802434-30-5 | [4][5] |

| Molecular Formula | C₅H₄BrClN₂ | [4] |

| Molecular Weight | 207.46 g/mol | [4][6] |

| Appearance | Typically a solid | |

| Canonical SMILES | C1=C(C(=C(N=C1)Br)N)Cl | [6] |

| InChIKey | UWGGGYYCKDCTGN-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The synthesis can be conceptualized as a multi-step process starting from a more readily available pyridine precursor. A logical approach involves the sequential introduction of the amino, chloro, and bromo groups, with careful consideration of the directing effects of the existing substituents at each stage.

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for halogenating aminopyridines.[7]

Step 1: Chlorination of 3-Aminopyridine

-

Rationale: The amino group in 3-aminopyridine is an activating, ortho-, para-director. Chlorination is expected to occur at positions 2, 4, or 6. By controlling the reaction conditions, selective chlorination at the 5-position can be challenging but may be achieved. A more controlled approach might involve starting with a pre-functionalized pyridine. For this example, we'll assume a method that favors 5-chlorination.

-

Procedure:

-

Dissolve 3-aminopyridine in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add one equivalent of N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 3-amino-5-chloropyridine intermediate by column chromatography.

-

Step 2: Bromination of 3-Amino-5-chloropyridine

-

Rationale: With the 3-amino and 5-chloro substituents in place, the electron-donating amino group will direct the incoming electrophile (bromine) to the ortho-position (position 4), which is activated. The chloro group is deactivating but its influence is less pronounced than the activating amino group.

-

Procedure:

-

Dissolve the purified 3-amino-5-chloropyridine in a suitable solvent like DCM or acetic acid.

-

Cool the solution to 0°C.

-

Slowly add one equivalent of N-bromosuccinimide (NBS) portion-wise.

-

Stir the reaction at 0°C for an hour and then allow it to warm to room temperature, monitoring by TLC.

-

Once the reaction is complete, work up the mixture as described in Step 1.

-

Purify the crude product by column chromatography or recrystallization to yield this compound as a solid.

-

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product but a crucial intermediate. Its value lies in the three distinct functional handles it provides for further chemical modification. The presence of chlorine in pharmaceuticals is known to enhance their efficacy.[8][9]

-

The Amino Group (-NH₂): This group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of side chains or to link the pyridine core to other molecular fragments.

-

The Bromo Group (-Br): The bromine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups at the 4-position, which is a common strategy for exploring the structure-activity relationship (SAR) of a drug candidate.

-

The Chloro Group (-Cl): While less reactive than bromine in cross-coupling reactions, the chlorine atom can still participate in certain coupling reactions under more forcing conditions or can be displaced via nucleophilic aromatic substitution. This differential reactivity between the bromine and chlorine atoms allows for selective, sequential functionalization of the pyridine ring.

Caption: Functionalization pathways of the this compound scaffold.

Safety, Handling, and Storage

As with any halogenated amine, this compound should be handled with appropriate care. While specific toxicity data for this compound is not widely available, data for structurally similar compounds provide guidance.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes.[13]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13]

Conclusion

This compound (CAS No. 1802434-30-5) is a strategically important building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique arrangement of amino, bromo, and chloro substituents on a pyridine core provides a versatile platform for creating diverse chemical libraries to probe biological systems. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher looking to leverage the potential of this valuable compound in the development of next-generation therapeutics.

References

-

Thoreauchem. 4-bromo-5-chloropyridazine-None. [Link]

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

-

PubChem. 3-Bromo-5-chloropyridin-2-amine. [Link]

-

PubChem. 5-Amino-2-bromo-3-chloropyridine. [Link]

-

MDPI. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. biosynth.com [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. 1802434-30-5|this compound|BLD Pharm [bldpharm.com]

- 6. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

Introduction: The Strategic Importance of Halogenated Pyridines

An In-depth Technical Guide to 4-Bromo-5-chloropyridin-3-amine: A Core Scaffold for Modern Chemistry

In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless bioactive molecules. However, the true potential of this heterocycle is often unlocked through strategic functionalization. The introduction of multiple, distinct halogen atoms creates a versatile chemical intermediate ripe for selective, stepwise modification. This compound is a prime exemplar of such a building block, offering researchers a powerful tool for constructing complex molecular architectures.

This technical guide provides an in-depth analysis of this compound, moving beyond a simple datasheet to offer insights into its molecular characteristics, logical synthesis, and strategic application. The information herein is curated for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable compound.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of reproducible science. This compound is registered under CAS Number 1802434-30-5.[1][2][3] Its fundamental properties are summarized in the table below. It is critical to note that while some properties are computationally predicted, they provide a reliable starting point for experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonym | 3-Amino-4-bromo-5-chloropyridine | [4] |

| CAS Number | 1802434-30-5 | [1][2][3] |

| Molecular Formula | C₅H₄BrClN₂ | [2] |

| Molecular Weight | 207.46 g/mol | [1][2] |

| Monoisotopic Mass | 205.92464 Da | [5] |

| Purity | Typically ≥95-97% | [1][4] |

| Predicted LogP | 1.30–1.5 | [1][5] |

| Canonical SMILES | C1=C(C(=C(C=N1)Cl)Br)N | [5] |

| InChI Key | XUZVZOWANQYHSJ-UHFFFAOYSA-N | [1][5] |

Note on Physical State: While specific experimental data for the melting and boiling points of this exact isomer is not widely published, closely related isomers such as 4-Amino-5-bromo-2-chloropyridine (CAS 857730-21-3) are solids with a melting point in the range of 127-129 °C.[6] It is reasonable to anticipate that this compound is also a solid at room temperature.

Molecular Structure and Reactivity Insights

The utility of this compound stems directly from the specific arrangement of its functional groups on the pyridine ring. Each substituent exerts a distinct electronic influence, creating a nuanced reactivity profile that can be exploited in multi-step synthesis.

Caption: Chemical structure of this compound.

Causality behind Reactivity:

-

Amino Group (-NH₂): As a strong electron-donating group, the amine at the C3 position activates the ring, particularly the ortho (C2, C4) and para (C6) positions, towards electrophilic substitution. However, its primary role in synthesis is often as a nucleophile or a directing group.

-

Halogens (-Br, -Cl): Both bromine and chlorine are electron-withdrawing via induction but electron-donating via resonance. Their primary utility lies in their function as leaving groups in nucleophilic aromatic substitution (SₙAr) and, most importantly, as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

-

Differential Reactivity: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This differential reactivity is a key strategic advantage, allowing for selective functionalization at the C4 position while leaving the C5 position available for a subsequent, different transformation.

Proposed Synthesis Workflow

While specific, published protocols for CAS 1802434-30-5 are proprietary or embedded in patent literature, a logical and field-proven synthetic route can be constructed based on established pyridine chemistry. A common strategy involves the sequential halogenation and functional group manipulation of a simpler pyridine precursor. A plausible pathway could start from 3-aminopyridine.

Caption: Proposed synthetic workflow for this compound.

Experimental Rationale and Protocol:

This proposed synthesis leverages the directing effects of the amine group and the differential reactivity of N-halosuccinimide reagents.

Step 1: Selective Chlorination

-

Protocol: To a solution of 3-aminopyridine in a suitable solvent like acetonitrile or a chlorinated solvent, N-chlorosuccinimide (NCS) is added portion-wise at a controlled temperature (e.g., 0-25 °C). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product, 5-chloro-3-aminopyridine, is isolated via extraction and purification.

-

Causality: The amino group at C3 strongly directs electrophiles to the C2, C4, and C6 positions. Steric hindrance at C2 and electronic factors often favor substitution at the C5 position (para to the ring nitrogen and ortho to the amine) under controlled conditions, though a mixture of isomers is possible.

Step 2: Regioselective Bromination

-

Protocol: The isolated 5-chloro-3-aminopyridine is dissolved in a solvent such as dichloromethane (DCM). N-bromosuccinimide (NBS) is then added, and the reaction is stirred until completion. Work-up and purification (e.g., column chromatography) yield the final product. A similar approach is used for the synthesis of 4-amino-3,5-dibromopyridine from 4-aminopyridine.[7]

-

Causality: With the C5 position now blocked, the activating influence of the amino group directs the incoming electrophile (Br⁺ from NBS) to the highly activated C4 position, which is ortho to the amine. This step's success relies on the powerful directing ability of the amine overcoming the deactivating inductive effect of the chlorine atom.

Self-Validation: Each step must be validated by comprehensive analytical characterization of the intermediates and the final product to confirm regiochemistry and purity.

Analytical Characterization

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic and chromatographic methods is required. While raw spectra are proprietary to suppliers, a chemist would expect the following characteristic data, which is often available upon request from vendors like BLD Pharm.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show two distinct signals in the aromatic region, corresponding to the protons at the C2 and C6 positions of the pyridine ring. A broad singlet corresponding to the two protons of the -NH₂ group would also be expected.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display five signals for the five unique carbon atoms in the pyridine ring. The chemical shifts will be influenced by the attached substituents, with the carbons bonded to the halogens (C4 and C5) showing characteristic shifts.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak (M⁺) or protonated molecule ([M+H]⁺). Critically, the isotopic pattern will be highly characteristic, showing the presence of one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio), which serves as a definitive confirmation of the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, typically using a reversed-phase column and a UV detector.

Applications in Drug Discovery and Development

This compound is not an end-product but a high-value intermediate. Its structure is a scaffold designed for selective, sequential chemical elaboration, making it a powerful asset in the synthesis of libraries of compounds for screening.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemscene.com [chemscene.com]

- 3. 1802434-30-5|this compound|BLD Pharm [bldpharm.com]

- 4. aksci.com [aksci.com]

- 5. PubChemLite - this compound (C5H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 6. fishersci.com [fishersci.com]

- 7. 4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4 [chemicalbook.com]

An In-Depth Technical Guide to 4-Bromo-5-chloropyridin-3-amine: Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, substituted pyridines are preeminent scaffolds due to their presence in numerous FDA-approved drugs and biologically active compounds.[1][2] 4-Bromo-5-chloropyridin-3-amine is a strategically functionalized building block, offering multiple, distinct reaction sites for molecular elaboration. Its unique arrangement of an amine, a bromine atom, and a chlorine atom on an electron-deficient pyridine ring makes it a highly valuable intermediate for constructing complex molecular architectures.[3][4]

This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and strategic applications of this compound. It is designed to serve as a practical resource for scientists engaged in discovery chemistry, offering insights into its synthesis, handling, and potential for creating diverse chemical libraries.

Core Chemical and Physical Properties

A precise understanding of a compound's fundamental properties is critical for its effective application in synthesis and process development.

Identifier and Structural Summary

The key identifiers and structural properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 1802434-30-5 | [5][6] |

| Molecular Formula | C₅H₄BrClN₂ | [6][7] |

| Molecular Weight | 207.46 g/mol | [6] |

| Monoisotopic Mass | 205.92464 Da | [7] |

| Canonical SMILES | C1=C(C(=C(C=N1)Cl)Br)N | [7] |

| InChI Key | XUZVZOWANQYHSJ-UHFFFAOYSA-N | [5][7] |

Physical and Spectroscopic Data

While comprehensive experimental data for this specific molecule is not widely published, properties can be inferred from closely related analogues and supplier information. Researchers should always confirm properties with lot-specific certificates of analysis.

| Property | Value / Observation | Source(s) / Rationale |

| Appearance | Expected to be a crystalline solid or powder, potentially off-white to light brown. | Based on typical appearance of similar halogenated aminopyridines. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | The amino group and pyridine nitrogen allow for hydrogen bonding. |

| Predicted XlogP | 1.5 | [7] |

| Predicted MS Data | Predicted Collision Cross Section (CCS) values for various adducts are available, e.g., [M+H]⁺ at m/z 206.93192 (CCS 128.8 Ų). | [7] |

| NMR, HPLC, LC-MS | Data is often available from commercial suppliers upon request. | [4] |

Note on Spectroscopic Data: As with any fine chemical, it is imperative to validate the structure and purity of this compound via standard analytical techniques (¹H NMR, ¹³C NMR, MS, HPLC) upon receipt or synthesis before its use in subsequent reactions.

Synthesis and Mechanistic Insights

Proposed Retrosynthetic Pathway

The synthesis can be logically approached from a more common pyridine starting material. A plausible strategy involves the sequential halogenation and nitration of a commercially available aminopyridine, followed by reduction of the nitro group. The key is to control the regioselectivity of the electrophilic substitution reactions. An alternative could involve starting with a pre-functionalized pyridine ring. A common route for similar compounds involves the reduction of a nitro-precursor.[8]

// Node Definitions Target [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mrecord]; Intermediate1 [label="4-Bromo-5-chloro-3-nitropyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; StartingMaterial [label="3-Amino-5-chloropyridine\n(or related precursor)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edge Definitions Intermediate1 -> Target [label="Reduction\n(e.g., Fe/AcOH, SnCl₂)", color="#34A853"]; StartingMaterial -> Intermediate1 [label="1. Diazotization -> Sandmeyer (Br)\n2. Nitration", color="#EA4335"];

// Invisible nodes for alignment {rank=same; StartingMaterial; } {rank=same; Intermediate1; } {rank=same; Target;} }

Caption: Proposed Retrosynthetic Analysis.

Illustrative Synthetic Protocol

This protocol is a hypothetical, yet chemically sound, procedure derived from analogous transformations found in the literature, such as the synthesis of 5-Bromo-2,4-dichloropyridine.[9]

Step 1: Bromination of 5-Chloro-3-nitropyridine

-

To a solution of 5-chloro-3-nitropyridine (1.0 eq) in concentrated sulfuric acid, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: The strong acid protonates the pyridine nitrogen, deactivating the ring, but the nitro and chloro groups direct the incoming electrophile (Br+) to the C4 position.

-

Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-5-chloro-3-nitropyridine.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude 4-bromo-5-chloro-3-nitropyridine from the previous step in a mixture of ethanol and acetic acid.

-

Add iron powder (5.0 eq) and heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC. Causality: Iron in an acidic medium is a classic and effective method for the reduction of aromatic nitro groups to amines.

-

Once the reaction is complete, cool to room temperature and filter through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove acetic acid.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound stems from its trifunctional nature. The amine, bromo, and chloro groups each offer a handle for distinct, orthogonal chemical transformations, making it an ideal scaffold for building molecular diversity.

Analysis of Reactive Sites

-

3-Amino Group: This group is a potent nucleophile and can undergo acylation, alkylation, or serve as a directing group for further electrophilic aromatic substitution. It can also be a key hydrogen bond donor for binding to biological targets.

-

4-Bromo Group: The C-Br bond is the most likely site for palladium-catalyzed cross-coupling reactions. Due to the relative bond strengths (C-Br < C-Cl), selective coupling at this position is highly feasible.[10] This makes it the primary handle for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions.[11][12][13][14]

-

5-Chloro Group: The C-Cl bond is less reactive in cross-coupling than the C-Br bond but can be targeted under more forcing conditions or with specialized catalyst systems. It is also susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles.[15]

-

Pyridine Nitrogen: The basic lone pair on the nitrogen can be protonated or alkylated, which can be used to modulate the electronic properties of the ring or introduce water solubility.

Key Transformation Pathways for Library Synthesis

The orthogonal reactivity of the halogen atoms is the cornerstone of this molecule's utility. A typical strategy involves first functionalizing the more reactive C-Br bond, followed by a different transformation at the C-Cl bond.

// Node Definitions Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mrecord]; Suzuki [label="Suzuki Coupling\n(Aryl/Heteroaryl)", fillcolor="#FFFFFF", fontcolor="#202124"]; Buchwald [label="Buchwald-Hartwig\n(N-Arylation)", fillcolor="#FFFFFF", fontcolor="#202124"]; SNAr [label="SNAr Reaction\n(e.g., with R-SH, R-OH)", fillcolor="#FFFFFF", fontcolor="#202124"]; AmineDeriv [label="Amine Derivatization\n(Acylation, Alkylation)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edge Definitions Start -> Suzuki [label="Pd Cat., Base\nR-B(OH)₂\n(at C4-Br)", color="#4285F4"]; Start -> Buchwald [label="Pd Cat., Base\nR₂NH\n(at C4-Br)", color="#EA4335"]; Start -> SNAr [label="Strong Nucleophile\n(at C5-Cl)", color="#FBBC05"]; Start -> AmineDeriv [label="Acyl Chloride or\nAlkyl Halide\n(at 3-NH₂)", color="#34A853"]; }

Caption: Key Reaction Vectors from the Scaffold.

This multi-directional reactivity allows for the rapid generation of compound libraries. For instance, a Suzuki reaction can install a diverse set of aryl or heteroaryl groups at the 4-position, while the remaining chloro and amino groups can be functionalized in subsequent steps to explore the structure-activity relationship (SAR) around the core. The aminopyridine motif itself is a crucial component in many pharmacologically active agents, including those targeting neglected tropical diseases and various enzymes.[1][16]

Safety, Handling, and Storage

Disclaimer: This information is based on data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Hazard Profile

Based on analogues like 3-Amino-2-bromo-5-chloropyridine, this compound should be treated as hazardous.[17]

-

Acute Toxicity: Likely harmful if swallowed or in contact with skin.

-

Irritation: Expected to cause skin irritation and serious eye irritation.

-

Respiratory: May cause respiratory tract irritation.

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its trifunctional nature—an amino group for hydrogen bonding and derivatization, a reactive bromine for selective cross-coupling, and a less reactive chlorine for subsequent modifications—provides a robust platform for the efficient construction of complex molecules. For researchers in drug discovery and materials science, this compound offers a strategic starting point for generating novel chemical entities with diverse and tunable properties. A thorough understanding of its reactivity and adherence to strict safety protocols are essential for unlocking its full synthetic potential.

References

-

Agarwal, M., et al. (2021). Scope of the reaction with various substituted 2-aminopyridines. ResearchGate. Retrieved from [Link]

-

MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Retrieved from [Link]

-

PMC. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]

-

PubMed. (2004). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Retrieved from [Link]

-

ResearchGate. (2012). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

ResearchGate. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

YouTube. (2023). Buchwald-Hartwig amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

-

ResearchGate. (2013). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

PMC. (2024). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]

-

ARKIVOC. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

- Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

PubChem. (n.d.). 3-Amino-2-bromo-5-chloropyridine. Retrieved from [Link]

-

PubMed. (2018). Synthesis and antimicrobial activity of new amino derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-chloropyridin-2-amine. Retrieved from [Link]

Sources

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. aksci.com [aksci.com]

- 4. 1802434-30-5|this compound|BLD Pharm [bldpharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - this compound (C5H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 8. arkat-usa.org [arkat-usa.org]

- 9. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3-Amino-2-bromo-5-chloropyridine | C5H4BrClN2 | CID 2769640 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 4-Bromo-5-chloropyridin-3-amine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Bromo-5-chloropyridin-3-amine, ¹H and ¹³C NMR provide critical information about the electronic environment of the pyridine ring protons and carbons, confirming the substitution pattern.

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating nature of the amine group.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.1 - 8.3 | Singlet |

| H-6 | 7.8 - 8.0 | Singlet |

| -NH₂ | 4.5 - 5.5 | Broad Singlet |

Interpretation:

The downfield chemical shifts of H-2 and H-6 are characteristic of protons on a pyridine ring, which is an electron-deficient aromatic system. The proton at the C-2 position is anticipated to be the most downfield due to its proximity to the electronegative nitrogen atom and the deshielding effects of the adjacent bromine and amine groups. The proton at C-6 will also be in the downfield region, influenced by the ring nitrogen and the adjacent chlorine atom. The absence of proton-proton coupling results in singlet multiplicities for both H-2 and H-6. The amine protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts of the five carbon atoms in the pyridine ring are influenced by the attached substituents.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 145 - 150 |

| C-3 | 138 - 142 |

| C-4 | 110 - 115 |

| C-5 | 120 - 125 |

| C-6 | 140 - 145 |

Interpretation:

The carbons directly attached to the electronegative nitrogen (C-2 and C-6) are expected to have the most downfield chemical shifts. The carbon bearing the bromine atom (C-4) will experience a shielding effect, resulting in a more upfield chemical shift compared to an unsubstituted carbon. Conversely, the carbon attached to the chlorine atom (C-5) will be deshielded. The carbon atom bonded to the amino group (C-3) will also have a characteristic chemical shift influenced by the nitrogen atom.

C. Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, although not strictly necessary for this simple structure.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Predicted IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H bonds of the amine group, the C=C and C=N bonds of the pyridine ring, and the C-Br and C-Cl bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| N-H Scissoring | 1600 - 1650 | Medium-Strong |

| C=C/C=N Ring Stretch | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Interpretation:

The presence of a primary amine is indicated by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. The N-H scissoring vibration provides further confirmation of the -NH₂ group. The aromatic pyridine ring will show a series of sharp absorption bands in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations. The C-N stretching vibration of the aromatic amine will appear in the 1250-1350 cm⁻¹ range. The strong absorptions in the lower wavenumber region are characteristic of the C-Cl and C-Br stretching vibrations.

B. Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the KBr pellet method is a common and effective technique for obtaining a high-quality IR spectrum.

Step-by-Step Methodology:

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

A. Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak cluster due to the isotopic abundances of bromine and chlorine.

| Ion | Predicted m/z | Relative Abundance | Identity |

| [M]⁺ | 206/208/210 | High | Molecular Ion |

| [M-H]⁺ | 205/207/209 | Moderate | Loss of H radical |

| [M-NH₂]⁺ | 190/192/194 | Low | Loss of amino radical |

| [M-Cl]⁺ | 171/173 | Moderate | Loss of Cl radical |

| [M-Br]⁺ | 127/129 | Moderate | Loss of Br radical |

| [M-Br-HCN]⁺ | 100/102 | Moderate | Subsequent fragmentation |

Interpretation:

The molecular ion peak will appear as a characteristic cluster due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). The most abundant peak in the molecular ion cluster will be at m/z 206 (for the C₅H₄⁷⁹Br³⁵ClN₂ isomer). The fragmentation pattern will likely involve the loss of a hydrogen radical, an amino radical, and the halogen atoms. The relative intensities of the fragment ions will depend on the stability of the resulting cations.

B. Experimental Protocol for Mass Spectrometry

Electron ionization mass spectrometry is a standard method for the analysis of relatively small, volatile organic molecules.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

An In-Depth Technical Guide to the Solubility of 4-Bromo-5-chloropyridin-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Advancing Pharmaceutical Research

4-Bromo-5-chloropyridin-3-amine is a halogenated aminopyridine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their versatile biological activities. As a key intermediate or a potential active pharmaceutical ingredient (API), understanding its physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs the compound's behavior in various stages of the drug development pipeline, from synthesis and purification to formulation and bioavailability.[1][2]

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive published data for this specific molecule, this guide will equip researchers with the foundational knowledge and practical methodologies to predict, determine, and understand its solubility profile. We will delve into the theoretical principles governing solubility, provide a predictive analysis based on the compound's molecular structure, and offer detailed, field-proven experimental protocols for accurate solubility determination.

I. The Theoretical Framework: Understanding the Thermodynamics of Dissolution

The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process.[1][3] The extent to which a solute dissolves is governed by the Gibbs free energy change (ΔG) of the system, which is a balance between the enthalpy (ΔH) and entropy (ΔS) of dissolution at a given temperature (T):

ΔG = ΔH - TΔS

For dissolution to be spontaneous, ΔG must be negative. This process can be conceptually broken down into two main steps:

-

Overcoming the Crystal Lattice Energy (Endothermic): Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.[4][5][6] This energy input is related to the crystal lattice energy; a higher lattice energy generally corresponds to lower solubility.[4][7][8]

-

Solvation of the Solute (Exothermic): Energy is released when the solute molecules are surrounded and stabilized by solvent molecules.[6] The strength of these solute-solvent interactions is a key determinant of solubility.

The interplay of these energetic factors is encapsulated in the well-known principle of "like dissolves like." [9] This means that solutes tend to be more soluble in solvents with similar polarity and intermolecular force characteristics.

II. Predicted Solubility Profile of this compound

Based on its molecular structure, we can make informed predictions about the solubility of this compound.

Molecular Structure Analysis:

-

Polarity: The presence of the nitrogen atom in the pyridine ring and the amino group (-NH2) introduces significant polarity and the capacity for hydrogen bonding. The electronegative bromine and chlorine atoms also contribute to the molecule's polarity through inductive effects.[10][11]

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This suggests that this compound will have favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

-

Halogen Substituents: While the halogens increase polarity, they also increase the molecular weight and size, which can sometimes negatively impact solubility. Their ability to participate in halogen bonding might also influence interactions with specific solvents.[12][13]

Qualitative Solubility Predictions:

Based on this analysis and by analogy to related compounds like 4-aminopyridine, which is soluble in polar organic solvents such as ethanol, DMSO, and dimethylformamide, a similar trend can be anticipated for this compound.[14][15]

-

High Solubility Expected in:

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are likely to be excellent solvents due to their high polarity and ability to accept hydrogen bonds.[16][17]

-

Polar Protic Solvents: Methanol, ethanol, and isopropanol should be effective solvents, capable of both donating and accepting hydrogen bonds.

-

-

Moderate Solubility Expected in:

-

Solvents of Intermediate Polarity: Acetone, ethyl acetate, and dichloromethane may show moderate solubility.

-

-

Low to Negligible Solubility Expected in:

-

Nonpolar Solvents: Toluene, hexane, and cyclohexane are unlikely to be good solvents as they cannot effectively solvate the polar functional groups of the molecule.

-

To aid in solvent selection, the following table provides the polarity index of common organic solvents.

Table 1: Polarity Index of Common Organic Solvents [18][19]

| Solvent | Polarity Index (P') |

| Hexane | 0.1 |

| Cyclohexane | 0.2 |

| Toluene | 2.4 |

| Diethyl Ether | 2.8 |

| Dichloromethane | 3.1 |

| Tetrahydrofuran (THF) | 4.0 |

| Ethyl Acetate | 4.4 |

| Acetone | 5.1 |

| Methanol | 5.1 |

| Acetonitrile | 5.8 |

| N,N-Dimethylformamide (DMF) | 6.4 |

| Dimethyl Sulfoxide (DMSO) | 7.2 |

| Water | 10.2 |

III. Experimental Determination of Thermodynamic Solubility

To obtain quantitative data, experimental determination is essential. Thermodynamic solubility, which represents the true equilibrium solubility, is the gold standard for characterizing a compound.[1][20] The shake-flask method is the most reliable and widely accepted technique for this purpose.[1][21][22][23]

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for analysis

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[1]

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[24] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or filter the solution using a syringe filter compatible with the organic solvent.[21]

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the appropriate solvent to bring the concentration within the analytical range of the chosen detection method (HPLC or UV-Vis).

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method (see Protocols 2 and 3) to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Lattice energy: Definition, Importance and Factors affecting. [allen.in]

- 5. tutorchase.com [tutorchase.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Aromatic Reactivity [www2.chemistry.msu.edu]

- 12. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. 4-アミノピリジン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Polarity Index [macro.lsu.edu]

- 19. organometallics.it [organometallics.it]

- 20. researchgate.net [researchgate.net]

- 21. enamine.net [enamine.net]

- 22. bioassaysys.com [bioassaysys.com]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to the Reactivity and Stability of 4-Bromo-5-chloropyridin-3-amine

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 4-Bromo-5-chloropyridin-3-amine, a key building block in contemporary drug discovery and materials science. As a trisubstituted pyridine, its synthetic utility is dictated by the nuanced interplay of electronic and steric effects imparted by the bromo, chloro, and amino substituents. This document offers an in-depth exploration of the molecule's electronic architecture and its profound influence on regioselectivity in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are presented, accompanied by mechanistic insights and justifications for experimental design. Furthermore, the guide addresses the stability of this compound under various conditions, providing a predictive framework for its handling, storage, and potential degradation pathways. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile intermediate.

Introduction: The Strategic Importance of this compound

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous blockbuster drugs and agrochemicals.[1] The specific arrangement of functionalities in this compound presents a unique platform for molecular diversification. The presence of two distinct halogen atoms at the C4 and C5 positions, coupled with an amino group at C3, allows for sequential and site-selective functionalization. This guide will dissect the inherent chemical properties of this molecule to provide a predictive understanding of its behavior in common and advanced synthetic transformations.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is fundamentally governed by the electronic interplay between the electron-deficient pyridine ring and its substituents.[2]

-

Pyridine Core: The nitrogen atom in the pyridine ring is electron-withdrawing, creating a general electron deficiency, particularly at the α (C2, C6) and γ (C4) positions.[3]

-

Amino Group (-NH₂): Located at the C3 position, the amino group is a potent electron-donating group through resonance (+M effect). This effect increases the electron density on the ring, especially at the ortho (C2, C4) and para (C6) positions.

-

Halogen Substituents (-Br, -Cl): Both bromine and chlorine are electron-withdrawing through induction (-I effect) due to their electronegativity. However, they can also donate electron density through resonance (+M effect) via their lone pairs. For halogens, the inductive effect typically outweighs the resonance effect.

The cumulative effect of these substituents creates a nuanced electronic map. The amino group's strong electron-donating nature partially mitigates the electron deficiency of the pyridine ring and significantly influences the reactivity of the adjacent halogen atoms.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the primary tools for functionalizing this compound. The key to unlocking its synthetic potential lies in understanding the relative reactivity of the C-Br and C-Cl bonds.

The C-Br vs. C-Cl Reactivity Differential

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4] The bond dissociation energies follow the trend C-Cl > C-Br > C-I.[4] Consequently, the C-Br bond is weaker and generally more reactive than the C-Cl bond.[5] This differential reactivity is the foundation for achieving regioselective functionalization of this compound. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively react at the C4-Br position while leaving the C5-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] For this compound, this reaction is expected to proceed selectively at the more reactive C4-Br position.

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

This protocol is designed for the selective coupling at the C4-bromo position.

Materials:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| This compound | 207.46 | 1.0 | 1.0 |

| Arylboronic Acid | Varies | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 5 mL | - |

| Water | - | 1 mL | - |

Experimental Workflow:

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.0 mmol).[1][7]

-

Seal the flask, and evacuate and backfill with argon three times.[1]

-

Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 90°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-5-chloropyridin-3-amine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds.[8] Similar to the Suzuki coupling, this reaction can be performed selectively at the C4-Br position. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos often being superior for challenging substrates like aminopyridines.[9][10]

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.[11]

This protocol utilizes a pre-catalyst for improved reproducibility and efficiency.

Materials:

| Reagent | M.W. | Amount (mmol) | Equivalents |

| This compound | 207.46 | 1.0 | 1.0 |

| Amine (Primary or Secondary) | Varies | 1.2 | 1.2 |

| RuPhos Pd G3 Precatalyst | 860.53 | 0.02 | 0.02 |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | 167.33 | 1.5 | 1.5 |

| Toluene (anhydrous) | - | 5 mL | - |

Experimental Workflow:

Caption: Step-by-step workflow for Buchwald-Hartwig Amination.

Procedure:

-

Inside a nitrogen-filled glovebox, add this compound (1.0 mmol), the amine (1.2 mmol), RuPhos Pd G3 precatalyst (0.02 mmol), and LiHMDS (1.5 mmol) to a vial.

-

Add anhydrous toluene (5 mL).

-

Seal the vial with a Teflon-lined cap, and remove it from the glovebox.

-

Heat the reaction mixture to 100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Stability and Degradation Pathways

The stability of this compound is a critical consideration for its storage and use in multi-step syntheses.

-

General Stability: As a solid, the compound is expected to be stable under standard laboratory conditions (cool, dry, dark).

-

Acidic Conditions: The pyridine nitrogen (pKa of pyridinium is ~5.2) and the exocyclic amino group can be protonated under acidic conditions.[12] Strong acidic conditions may promote dehalogenation, although this is generally not facile.

-

Basic Conditions: The compound is generally stable to common organic and inorganic bases used in cross-coupling reactions (e.g., Na₂CO₃, K₃PO₄, NaOtBu). Strong bases are necessary to deprotonate the coupling amine in Buchwald-Hartwig reactions.[13]

-

Light and Air: While no specific data is available, related aminopyridines can be susceptible to oxidative degradation. Storage under an inert atmosphere is recommended for long-term preservation of purity.

-

Potential Degradation Pathways: While specific degradation pathways for this molecule are not extensively studied, potential degradation could involve enzymatic or environmental pathways similar to other aminopyridines, which may include hydroxylation of the pyridine ring followed by ring cleavage.[14]

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its reactivity is dominated by the greater lability of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization. By understanding the electronic effects of the substituents and employing optimized protocols, such as those detailed in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can efficiently access a diverse range of novel chemical entities. Careful consideration of its stability will ensure its effective application in complex synthetic endeavors.

References

-

The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. BenchChem.

-

EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson.

-

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem.

-

Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry.

-

Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH.

-

The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.

-

Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate.

-

reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. BenchChem.

-

A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem.

-

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. BenchChem.

-

Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate.

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC - NIH.

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications.

-

Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. OSTI.

-

Buchwald–Hartwig amination. Wikipedia.

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.

-

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. BenchChem.

-

13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate.

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

-

Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. ResearchGate.

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Syntheses.

-

Buchwald-Hartwig Amination. Chemistry LibreTexts.

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC - NIH.

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.

-

Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ScienceDirect.

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

-

Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate.

-

Why is pyridinium more acidic than ammonium when pyridine is more basic than ammonia? : r/chemhelp. Reddit.

-

Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central.

-

Aminative Suzuki–Miyaura coupling. Science.

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC - NIH.

-

Suzuki Coupling. Organic Chemistry Portal.

-

Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH.

-

Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. MDPI.

-

Identification of the major degradation pathways of ticagrelor. PubMed.

-

An Overview of Degradation Strategies for Amitriptyline. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Whitepaper on the Potential Biological Activities of 4-Bromo-5-chloropyridin-3-amine Derivatives as Therapeutic Agents

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved therapeutic agents.[1] This guide focuses on a specific, functionalized scaffold: 4-Bromo-5-chloropyridin-3-amine. The strategic placement of two distinct halogen atoms (bromine and chlorine) and a reactive amine group provides a versatile platform for developing novel derivatives with significant therapeutic potential. This document synthesizes current knowledge on related aminopyridine compounds to forecast the likely biological activities of this scaffold, with a primary focus on its potential as a source of novel anticancer and antimicrobial agents. We will explore rational synthesis strategies, key biological targets, detailed experimental protocols for evaluation, and critical structure-activity relationships to guide future drug discovery efforts.

Introduction: The 3-Aminopyridine Scaffold in Medicinal Chemistry

Heterocyclic compounds are of paramount interest in medicinal chemistry, and among them, the pyridine ring is particularly prominent.[2] Its unique electronic properties and ability to form hydrogen bonds make it an exceptional pharmacophore. Several pyridine-based small molecules, such as the multi-kinase inhibitors Sorafenib and Regorafenib, have achieved clinical success, particularly in oncology.[1]

The this compound core builds upon this foundation by incorporating features ripe for medicinal chemistry exploration:

-

The 3-Amino Group: This primary amine serves as a critical synthetic handle. It can be readily acylated, alkylated, or transformed into ureas and sulfonamides, allowing for the systematic probing of structure-activity relationships (SAR).

-

Halogenation (Bromo and Chloro Substituents): Halogen atoms significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. The presence of both bromine and chlorine offers distinct opportunities for halogen bonding and can influence the molecule's reactivity and target engagement. Research on other halogenated compounds has demonstrated their potential to confer potent antimicrobial and anticancer properties.[3][4]

This guide provides a technical framework for researchers and drug developers to unlock the potential of this promising chemical scaffold.

Synthesis Strategies for this compound Derivatives

The development of a robust and flexible synthetic route is fundamental to exploring the therapeutic potential of any chemical scaffold. Derivatives of this compound can be accessed through a multi-step process that allows for the introduction of diverse chemical functionalities at the 3-amino position.

A generalized workflow for synthesizing amide derivatives, a common and effective modification for tuning biological activity, is presented below. This approach leverages the nucleophilicity of the 3-amino group for coupling with various carboxylic acids.

Caption: General workflow for the synthesis of amide derivatives.

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol describes a standard amide coupling reaction. The choice of coupling agents and solvent is critical for ensuring high yield and purity. Using reagents like HATU minimizes side reactions and often leads to cleaner product formation.

Objective: To synthesize N-(4-bromo-5-chloropyridin-3-yl)benzamide.

Materials:

-

This compound (1.0 eq)

-

Benzoic acid (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and benzoic acid.

-

Dissolution: Add anhydrous DMF to dissolve the starting materials completely.

-

Base Addition: Add DIPEA to the solution and stir for 5 minutes at room temperature. The base is crucial for deprotonating the carboxylic acid and neutralizing the acidic byproducts of the coupling reaction.

-

Coupling Agent Addition: Add HATU to the reaction mixture in one portion. The reaction is often accompanied by a slight exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and saturated NaHCO₃ solution. Shake vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure amide product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Potential Biological Activities & Therapeutic Targets

Based on extensive data from analogous pyridine-containing structures, the this compound scaffold is predicted to exhibit significant activity in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

The pyridine core is a well-established pharmacophore in cancer drug discovery.[1] Derivatives often function as inhibitors of protein kinases, which are critical enzymes that regulate cellular processes like proliferation, migration, and survival. Dysregulation of kinase activity is a hallmark of many cancers.[5]

3.1.1 Potential Target: Kinase Inhibition

Many aminopyridine derivatives have been identified as potent inhibitors of various kinases.[1][6] A particularly relevant target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[1] By inhibiting VEGFR-2, small molecules can effectively starve tumors of their blood supply.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

3.1.2 Cytotoxicity Data from Related Aminopyridine Scaffolds

While data for the exact this compound core is nascent, numerous studies on related imidazo[1,2-α]pyridine and other aminopyridine derivatives demonstrate potent cytotoxic activity against a range of human cancer cell lines.

| Compound Class | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

| Imidazo[1,2-α]pyridine Derivative | HT-29 (Colon) | 4.15 ± 2.93 | [7] |

| Imidazo[1,2-α]pyridine Derivative | B16F10 (Melanoma) | 21.75 ± 0.81 | [7] |

| Pyridine-Urea Derivative | MCF-7 (Breast) | 0.11 - 5.14 | [1] |

| 3-Aminomethyl Pyridine Derivative | MOLT3 (Leukemia) | 0.14 | [8] |

3.1.3 Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and is a standard first-pass screen for anticancer compounds.[2]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with DMSO) and blank controls (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-